1-Iodo-2-(prop-2-yn-1-yloxy)benzene

Overview

Description

Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene and its derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis

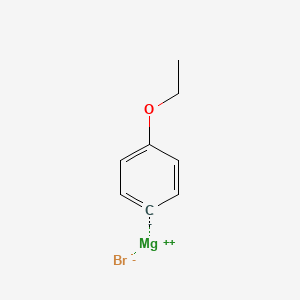

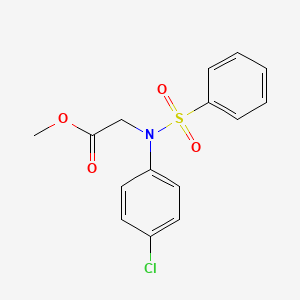

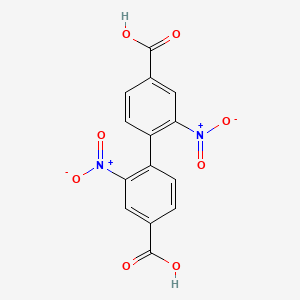

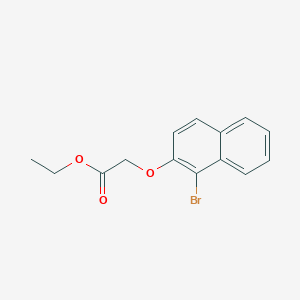

The molecular formula of 1-Iodo-2-(prop-2-yn-1-yloxy)benzene is C9H7IO. The structure consists of a benzene ring with a prop-2-yn-1-yloxy group attached to an iodine atom on one of the ring carbons.Chemical Reactions Analysis

The synthesis of Benzene, 1-iodo-4-(2-propyn-1-yloxy)- is achieved from 4-Iodophenol and 3-Bromopropyne . In addition, 1,3-dipolar cycloadditions with alkynes such as the 1-iodo-4-(prop-2-yn-1-yloxy)benzene lead to obtain the 3-(anthracen-9-yl)-5-[(4-iodophenoxy)methyl]isoxazole .Physical And Chemical Properties Analysis

The melting point of this compound is 45.7-46.5 °C and the boiling point is predicted to be 287.5±25.0 °C . The molecular weight is 258.06 g/mol.Scientific Research Applications

Synthesis and Characterization

Synthesis of Heterocyclic Systems : 1-Iodo-2-(prop-2-yn-1-yloxy)benzene derivatives have been utilized in the synthesis of new heterocyclic systems, such as 1, 2, 3-triazole-isoxazoline, from eugenol by mixed condensation reactions. These compounds have shown a broad spectrum of activities (Taia et al., 2020).

Formation of Isoxazoles : It has been used in reactions with stable aromatic nitrile oxides to form isoxazoles, demonstrating good yields and regioselectivity. These reactions are significant for frontier orbital theory and have been studied for their photochemical and fluorescence properties (Minuti et al., 2016).

Biological Evaluation

- Antiproliferative Activity : Derivatives synthesized from this compound have been evaluated for antiproliferative activity against various cancer cell lines, showing significant cytotoxicity in certain derivatives (Taia et al., 2020).

Molecular Structure Analysis

- Crystallography : The molecular structure of compounds containing this compound has been characterized using X-ray crystallography. These studies help in understanding the planarity and interactions of these molecules (Jan et al., 2013).

Chemical Reactions and Applications

Atom-Transfer Cyclisation : It has been involved in triethylborane-mediated atom-transfer cyclisation reactions, demonstrating its utility in synthetic chemistry (Ikeda et al., 1998).

Halogenation Reactions : This compound has been used in studies of ring halogenation reactions in polyalkylbenzenes, indicating its role in facilitating such chemical transformations (Bovonsombat & Mcnelis, 1993).

Catalytic Cyclization : It has been involved in ruthenium-catalyzed cyclization reactions, demonstrating solvent-dependent chemoselectivity, which is vital for understanding reaction mechanisms in synthetic chemistry (Lin et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 1-Iodo-2-nitrobenzene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name |

1-iodo-2-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKJNXTUOYWKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)

![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)